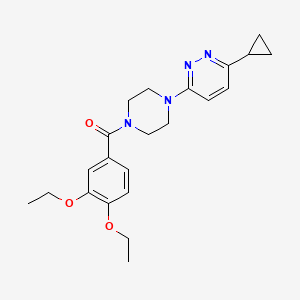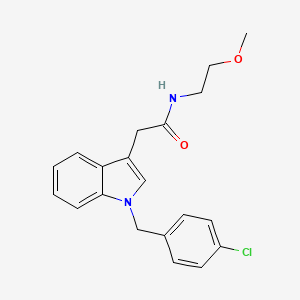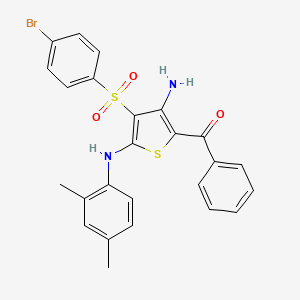![molecular formula C16H16ClN5O2S B2995153 6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852154-62-2](/img/structure/B2995153.png)
6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine dione, a triazole, and a sulfanyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the sulfanyl group might be susceptible to oxidation, and the triazole could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties could be influenced by factors like its functional groups and overall molecular structure .科学的研究の応用
Synthesis and Characterization
A significant area of research involves the synthesis of novel compounds that include pyrimidine, triazole, and dione functionalities. For instance, the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives through heteroaromatization processes has been explored. These compounds have been tested for antimicrobial activity, highlighting their potential in medicinal chemistry (El-Agrody et al., 2001).
Chemical Reactions and Mechanisms
Research also delves into the chemical reactions and mechanisms involving compounds with a similar structure to the one . For example, the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines has been investigated, revealing insights into amino protecting groups for building blocks in peptide, glycopeptide, and PNA syntheses (Barany et al., 2005).
Heterocyclic Chemistry
The study of heterocyclic compounds is a key area of interest, with research focusing on the synthesis and reactions of various pyrimidine-2,4-diones and triazolyl derivatives. For instance, the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and their reactions with electrophiles have been explored, shedding light on potential applications in developing new heterocyclic compounds (Mekuskiene & Vainilavicius, 2006).
Supramolecular Chemistry
Research in supramolecular chemistry involving pyrimidine derivatives aims at understanding and developing novel hydrogen-bonded supramolecular assemblies. For example, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has been studied for its role in forming crown-containing hydrogen-bonded supramolecular assemblies, which are of interest for their potential applications in materials science and molecular recognition (Fonari et al., 2004).
Antimicrobial and Anticancer Research
The novel heteroannulated compounds containing chromenopyridopyrimidines have been synthesized and characterized, with some showing variable inhibitory effects toward tested microorganisms. This highlights the potential of such compounds in antimicrobial and anticancer research (Allehyani, 2022).
作用機序
Target of Action
The compound, also known as 6-((4-(4-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione, is a complex molecule that likely interacts with multiple targetsSimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-2-7-25-16-21-20-13(8-11-9-14(23)19-15(24)18-11)22(16)12-5-3-10(17)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXFULBQHPZACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2995070.png)


![Propan-2-yl 2-[4-[(4-ethoxyphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2995077.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)


![N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2995084.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2995086.png)
![(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2995088.png)

![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)
